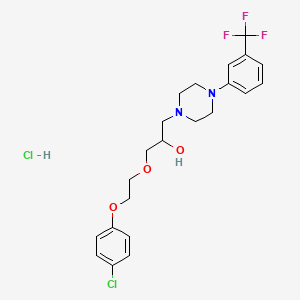
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H27Cl2F3N2O3 and its molecular weight is 495.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound with potential pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28ClF3N2O2
- Molecular Weight : 495.4 g/mol
- CAS Number : 1216603-95-0
The compound exhibits a multifaceted mechanism of action primarily through its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its structure suggests potential activity as an antagonist or modulator at serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound show significant anticonvulsant properties. For instance, derivatives containing piperazine moieties have been evaluated for their efficacy in animal models of epilepsy. The results suggest that these compounds can protect against seizures induced by maximal electroshock (MES) tests at varying doses:
| Compound | Dose (mg/kg) | MES Protection |
|---|---|---|
| Compound A | 100 | Yes |
| Compound B | 300 | Yes |
| Compound C | 100 | No |
The highest anticonvulsant activity was observed in compounds with trifluoromethyl substitutions, indicating that such modifications enhance efficacy against seizures .
Inhibition of Phospholipase A2
Another significant aspect of the biological activity of this compound is its potential inhibition of lysosomal phospholipase A2 (PLA2G15). This inhibition is associated with drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes. The compound's ability to inhibit PLA2G15 may predict its potential for causing phospholipidosis, which has implications for drug safety and efficacy .
Case Studies
- Anticonvulsant Efficacy : In a study evaluating various piperazine derivatives, it was found that compounds similar to the target compound exhibited varying degrees of protection against MES seizures. The structure-activity relationship (SAR) analysis revealed that lipophilicity significantly influenced the anticonvulsant activity, with more lipophilic compounds showing delayed but prolonged effects .
- Pharmacokinetics : Research indicates that the pharmacokinetic profile of similar compounds suggests good CNS penetration due to their lipophilic nature. This characteristic is critical for their effectiveness in treating neurological disorders .
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClF3N2O3.ClH/c23-18-4-6-21(7-5-18)31-13-12-30-16-20(29)15-27-8-10-28(11-9-27)19-3-1-2-17(14-19)22(24,25)26;/h1-7,14,20,29H,8-13,15-16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOAWODSCWMYBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCCOC2=CC=C(C=C2)Cl)O)C3=CC=CC(=C3)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














